2-(2,2-Dibromoethenyl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dibromoethenyl)-4-fluoroaniline is an organic compound characterized by the presence of a dibromoethenyl group and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromoethenyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with a dibromoethenyl precursor. One common method involves the use of carbon tetrabromide and triisopropyl phosphite in dichloromethane as solvents. The reaction is carried out under cooling conditions (2-4°C) to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dibromoethenyl)-4-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the dibromoethenyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the dibromoethenyl group can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Addition Reactions: Reagents like hydrogen bromide or chlorine can be employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms, while addition reactions may result in the formation of saturated compounds.
Scientific Research Applications
2-(2,2-Dibromoethenyl)-4-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromoethenyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Deltamethrin: A pyrethroid insecticide with a similar dibromoethenyl group.
Cypermethrin: Another pyrethroid with structural similarities.
Permethrin: A widely used insecticide with a similar mode of action
Uniqueness
2-(2,2-Dibromoethenyl)-4-fluoroaniline is unique due to the presence of both a dibromoethenyl group and a fluoroaniline moiety
Properties
IUPAC Name |
2-(2,2-dibromoethenyl)-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2FN/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDKYRIWBOTLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=C(Br)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.